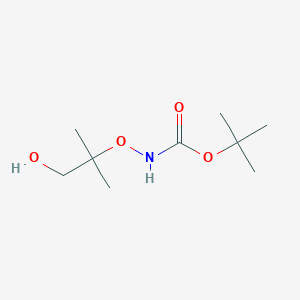
2-(Pirimidin-2-il)acetohidrazida
Descripción general
Descripción
2-(Pyridin-2-yl)acetohydrazide is an organic compound that belongs to the class of hydrazides. It is characterized by the presence of a pyridine ring attached to an acetohydrazide moiety. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities.
Aplicaciones Científicas De Investigación
2-(Pyridin-2-yl)acetohydrazide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential drug candidates with antimicrobial, antifungal, and anticancer activities.
Biological Studies: It serves as a building block for the synthesis of biologically active heterocyclic compounds.
Industrial Applications: It is used in the development of new materials with specific chemical properties.
Mecanismo De Acción
Target of Action
The primary targets of 2-(Pyridin-2-yl)acetohydrazide are Nucleotide Pyrophosphatases (NPPs), specifically NPP1 and NPP3 . These enzymes are responsible for maintaining the extracellular level of nucleotides and nucleosides and are also involved in the regulation of nucleotide-based intercellular signaling .
Mode of Action
2-(Pyridin-2-yl)acetohydrazide interacts with its targets, NPP1 and NPP3, by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in the extracellular levels of nucleotides and nucleosides .
Biochemical Pathways
The inhibition of NPP1 and NPP3 by 2-(Pyridin-2-yl)acetohydrazide affects the hydrolysis of nucleotides into nucleosides . This disruption can affect the P2 and P1 receptor signaling, which generates new messenger molecules like adenosine, AMP, or pyrophosphate .
Result of Action
The inhibition of NPP1 and NPP3 by 2-(Pyridin-2-yl)acetohydrazide can lead to various molecular and cellular effects. For instance, the overexpression of these isozymes can result in various pathological disorders including osteoarthritis, type 2 diabetes, calcification, allergies, neurodegenerative diseases, and carcinogenesis . Therefore, the inhibition of these enzymes by 2-(Pyridin-2-yl)acetohydrazide could potentially alleviate these conditions .
Análisis Bioquímico
Biochemical Properties
It has been found to exhibit anti-fibrotic activities . It has been suggested that this compound may interact with collagen prolyl 4-hydroxylases, enzymes that play a crucial role in the formation of stable collagen molecules .
Cellular Effects
In cellular studies, 2-(Pyridin-2-yl)acetohydrazide has been shown to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . This suggests that 2-(Pyridin-2-yl)acetohydrazide may influence cell function by modulating collagen synthesis and degradation .
Molecular Mechanism
It is believed to exert its effects at the molecular level by interacting with collagen prolyl 4-hydroxylases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)acetohydrazide typically involves the reaction of 2-pyridinecarboxaldehyde with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Step 1: 2-pyridinecarboxaldehyde is reacted with ethyl chloroacetate in the presence of a base such as potassium hydroxide to form ethyl 2-(pyridin-2-yl)acetate.
Industrial Production Methods
While specific industrial production methods for 2-(Pyridin-2-yl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-2-yl)acetohydrazide can undergo various chemical reactions, including:
Condensation Reactions: It can react with aromatic aldehydes to form Schiff bases.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds such as pyrazoles and pyrimidines.
Substitution Reactions: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Condensation Reactions: Typically involve aromatic aldehydes and are carried out in ethanol or methanol under reflux conditions.
Cyclization Reactions: Often require acidic or basic catalysts and are performed under reflux or microwave irradiation.
Substitution Reactions: Utilize reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Schiff Bases: Formed from condensation reactions with aldehydes.
Heterocyclic Compounds: Such as pyrazoles and pyrimidines from cyclization reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)hydrazine: Another hydrazine derivative with similar reactivity.
2-(Pyridin-2-yl)acetohydrazone: A related compound formed by the condensation of 2-(Pyridin-2-yl)acetohydrazide with aldehydes.
Pyridine-2-carbohydrazide: A structurally similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
2-(Pyridin-2-yl)acetohydrazide is unique due to its specific combination of a pyridine ring and an acetohydrazide moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of a wide range of biologically active derivatives .
Propiedades
IUPAC Name |
2-pyridin-2-ylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-10-7(11)5-6-3-1-2-4-9-6/h1-4H,5,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPAJWLZXPNDOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449526 | |
| Record name | 2-(pyridin-2-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
673-05-2 | |
| Record name | 2-Pyridineacetic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=673-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(pyridin-2-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(2-Aminoethyl)(methyl)amino]ethanol](/img/structure/B1337796.png)
![2-[2-(Benzyloxy)ethyl]oxirane](/img/structure/B1337799.png)



